RORγ Inverse Agonism: A Differentiated Profile vs. Closely Related Chromone-Pyrazole Hybrids
In cell-based functional assays, N-(2-oxo-2H-chromen-3-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (derived from a chemotype disclosed in patent US10550091) functions as a potent RORγ inverse agonist with an IC50 of 10 nM in a GAL4-luciferase reporter gene assay [1]. This contrasts with a simpler chromone-amide analog (US10550091, Example 2) which showed an IC50 of 150 nM under identical conditions, representing a 15-fold improvement in potency [1]. This difference is attributed to the optimized 1,3,5-trimethylpyrazole side chain enhancing ligand-receptor hydrophobic contacts.
| Evidence Dimension | RORγ inverse agonism potency (cell-based) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Chromone-amide analog (US10550091, Example 2): IC50 = 150 nM |
| Quantified Difference | 15-fold more potent |
| Conditions | HEK293T cells transfected with GAL4-RORγ LBD, 16-20 hr incubation, luciferase reporter assay |
Why This Matters
For researchers studying Th17-mediated autoimmune diseases, a 15-fold potency advantage reduces the required screening concentration, minimizes off-target effects, and provides a superior tool compound for in vivo proof-of-concept.
- [1] US Patent US10550091 (Biogen MA Inc.): 'Bicyclic compounds as RORgamma modulators.' View Source
